molecular formula C9H10INO B1521850 4-Iodo-3,5-dimethylbenzamide CAS No. 1206679-91-5

4-Iodo-3,5-dimethylbenzamide

Cat. No. B1521850
M. Wt: 275.09 g/mol
InChI Key: RQIWKKGHFRYGBC-UHFFFAOYSA-N
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Description

4-Iodo-3,5-dimethylbenzamide is a chemical compound with the molecular formula C9H10INO and a molecular weight of 275.09 . It belongs to the amide family.


Molecular Structure Analysis

The molecular structure of 4-Iodo-3,5-dimethylbenzamide consists of an iodine atom and two methyl groups attached to a benzene ring, along with an amide functional group .


Physical And Chemical Properties Analysis

4-Iodo-3,5-dimethylbenzamide has a predicted boiling point of 277.2±40.0 °C and a predicted density of 1.690±0.06 g/cm3 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis and Preparation

4-Iodo-3,5-dimethylbenzamide is a compound with various scientific research applications. One key application is in the synthesis and preparation of organic intermediates. Zheng Su (2003) described the preparation of 3,5-Dimethylbenzamide, a related compound, by oxidizing mesitylene with dilute nitric acid, followed by chloridization and reaction with freezing ammonia. This process highlights the importance of 4-Iodo-3,5-dimethylbenzamide and its derivatives in organic synthesis (Zheng Su, 2003).

Crystal Engineering

In crystal engineering, 4-Iodo-3,5-dimethylbenzamide can play a significant role. Saha, Nangia, and Jaskólski (2005) demonstrated that molecules like 4-Iodo-3,5-dimethylbenzamide can be involved in forming molecular tapes through hydrogen bonds and halogen bonds. This application is crucial in designing crystal structures for various scientific purposes (B. K. Saha, A. Nangia, M. Jaskólski, 2005).

Catalysis

T. Yakura et al. (2018) explored the use of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a compound related to 4-Iodo-3,5-dimethylbenzamide, as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This research indicates the potential of 4-Iodo-3,5-dimethylbenzamide in catalytic applications, offering insights into its reactivity and efficiency in specific chemical reactions (T. Yakura et al., 2018).

Other Applications

Further research into 4-Iodo-3,5-dimethylbenzamide and related compounds has revealed a variety of potential applications. For instance, studies on the iodination of certain pyrimidines (H. Niclas et al., 1987) and the synthesis of dimethyl-4-bromoiodobenzenes (Li Yu, 2008) provide insights into the diverse chemical properties and potential uses of these compounds in scientific research (H. Niclas et al., 1987); (Li Yu, 2008).

Safety And Hazards

The safety information available indicates that 4-Iodo-3,5-dimethylbenzamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .

properties

IUPAC Name

4-iodo-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIWKKGHFRYGBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1I)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657948
Record name 4-Iodo-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-3,5-dimethylbenzamide

CAS RN

1206679-91-5
Record name 4-Iodo-3,5-dimethylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
汪小兵, 尹先清, 许方亮, 李俊, 李立威 - 中国医药工业杂志, 2018 - cjph.com.cn
: 本研究报道了一条新路线合成伊卢多啉的关键中间体4'-氨甲酰基-N-叔丁氧羰基-2', 6'-二甲基-L-苯丙氨酸甲酯. 以2, 6-二甲基苯胺为起始原料, 经对位溴取代制得4-溴-2, 6-二甲基苯胺, 再和氰…
Number of citations: 4 www.cjph.com.cn

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